9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
Overview
Description
“9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid” is a chemical compound with the CAS Number: 2193061-43-5 . It has a molecular weight of 299.37 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25NO5/c1-14(2,3)21-13(19)16-7-4-15(5-8-20-9-6-15)11(10-16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.37 . It’s a powder that is stored at room temperature .Scientific Research Applications
9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid, also known as Boc-OASUD, is primarily used in the preparation of N-Boc-amino acids and their esters. It's valued for its ability to introduce the Boc protecting group to amines without racemization, offering a stable and efficient alternative to traditional reagents (Rao et al., 2017). This compound is also integral in synthesizing derivatives for various biological applications, including antibacterial agents and potential drug candidates for type II diabetes mellitus.
Use in Antibacterial Synthesis
The compound's derivatives have been explored in the synthesis of antibacterial agents. Specifically, derivatives of 1-oxa-9-azaspiro[5.5]undecane were employed to synthesize fluoroquinolone derivatives, showcasing notable activity against specific gram-positive and gram-negative bacterial strains (Lukin et al., 2022).
Reactivity in Chemical Synthesis
In the realm of chemical synthesis, this compound demonstrates enhanced reactivity and broad substrate scope in the Castagnoli-Cushman reaction with imines. Such reactive properties make it a versatile compound in synthesizing various chemical structures, including cyclic anhydrides (Rashevskii et al., 2020).
Synthesis of Fmoc-amino Acids
Similar to its role in N-Boc-amino acid synthesis, this compound has been used to prepare Fmoc-amino acids. The reagent 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD) reacts with amino acids to produce Fmoc-amino acids in high yields and purity, without the impurities typically associated with Lossen rearrangement (Rao et al., 2016).
Drug Discovery and Development
The compound is found in the core structures of natural or synthetic products with significant biological activities. Its derivatives are utilized in peptide-based drug discovery, offering rigid dipeptide mimetics useful for structure-activity studies (Sinibaldi & Canet, 2008).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-8-6-15(7-9-16)5-4-11(12(17)18)20-10-15/h11H,4-10H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMBUXNOUOBFFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(OC2)C(=O)O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157155 | |
Record name | 9-(1,1-Dimethylethyl) 2-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid | |
CAS RN |
1160246-98-9 | |
Record name | 9-(1,1-Dimethylethyl) 2-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(1,1-Dimethylethyl) 2-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.